2-Methoxy-3-(trifluoromethyl)cinnamic acid
Description
Properties
IUPAC Name |
(E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJTMLTWNJUFL-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
| Component | Details |
|---|---|
| Starting material | m-Trifluoromethylbenzaldehyde (0.1 mol) |
| Aldehyde | Acetaldehyde (1–5 molar equivalents) |
| Base catalyst | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), triethylamine, or diisopropylethylamine |
| Solvent | Tetrahydrofuran (preferred), methanol, or methyl tert-butyl ether |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | Approximately 48 hours |
Procedure Summary
- The m-trifluoromethylbenzaldehyde is dissolved in tetrahydrofuran.
- The base catalyst (preferably DBU) is added in a molar ratio of approximately 1:5 relative to the benzaldehyde.
- Acetaldehyde is added freshly distilled, typically in 2.5:1 molar ratio to benzaldehyde.
- The mixture is stirred at room temperature for 48 hours.
- Reaction progress is monitored by HPLC until complete consumption of the starting material.
- Excess acetaldehyde and solvent are removed by vacuum distillation below 30 °C.
- The reaction mixture is acidified to pH 3–5 using diluted hydrochloric acid.
- The product is extracted with dichloromethane, concentrated under reduced pressure, and purified by vacuum distillation or rectification.
Results and Yields
| Parameter | Value |
|---|---|
| Product purity (HPLC) | >98% |
| Yield | Approximately 75% |
| Physical state of product | Colorless oil |
This method yields a high purity product suitable for large-scale industrial production due to its simplicity and mild conditions.
Comparative Analysis of Base Catalysts
| Base Catalyst | Reaction Rate | Yield | Purity | Remarks |
|---|---|---|---|---|
| DBU | Fast | High | >98% | Preferred catalyst, efficient |
| Triethylamine | Slow | Moderate | >98% | Slower reaction, lower yield |
| Diisopropylethylamine | Slow | Moderate | >98% | Similar to triethylamine |
| Inorganic weak bases (Na2CO3, K2CO3) | No reaction | N/A | N/A | No aldol condensation observed |
| Inorganic strong bases (NaOH, KOH) | Fast but impure | Low | <90% | Difficult purification, impurities formed |
| Conventional organic bases (pyridine, DMAP, DABCO) | Low | Low | <90% | Low purity, ineffective |
The choice of DBU as the base catalyst is critical for achieving high purity and yield, as other bases either fail to catalyze the reaction efficiently or lead to impure products.
Alternative Synthetic Routes and Their Limitations
Several other methods have been reported for synthesizing m-trifluoromethyl cinnamic acid derivatives, including:
- Condensation of m-trifluoromethylbenzaldehyde with malonic acid followed by reduction with red aluminum.
- Condensation with acetic anhydride and subsequent amide formation and reduction.
- Multi-step processes involving esterification, reduction, and oxidation.
Limitations of these methods include:
- Longer synthetic routes with multiple steps.
- Use of expensive and hazardous reagents such as red aluminum.
- Lower overall yields.
- Difficult post-reaction purification due to by-products.
- Higher production costs and environmental concerns.
These drawbacks make the direct one-step aldol condensation route more attractive for industrial application.
Summary Table of Preparation Methods
| Method | Steps | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| One-step aldol condensation | 1 | DBU (preferred) | Tetrahydrofuran | ~75 | >98 | Short route, mild conditions, scalable | Requires long reaction time (48h) |
| Multi-step with malonic acid | Multiple | Red aluminum reduction | Various | Lower | Lower | Established chemistry | Long route, expensive reagents |
| Condensation with acetic anhydride | Multiple | Red aluminum reduction | Various | Lower | Lower | Known method | Complex, costly, hazardous reagents |
| Alkali + ethanol condensation | 1 | NaOH/KOH (aqueous) | Ethanol/water mixture | Moderate | <90 | Simple reagents | Low purity, difficult purification |
Research Findings and Industrial Implications
- The one-step aldol condensation method using DBU as a catalyst in tetrahydrofuran offers the best balance of simplicity, yield, and purity.
- The reaction conditions are mild and suitable for scale-up, with minimal hazardous waste generation.
- The method avoids the use of expensive and difficult-to-handle reducing agents like red aluminum.
- Purity above 98% ensures the product is suitable for further pharmaceutical synthesis steps without extensive purification.
- The process can be optimized by adjusting molar ratios and reaction time to improve yield and reduce reaction duration.
Chemical Reactions Analysis
2-Methoxy-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry
2-Methoxy-3-(trifluoromethyl)cinnamic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to act as an internal standard in analytical chemistry, facilitating the detection and quantification of various analytes in complex mixtures. The trifluoromethyl group enhances lipophilicity, potentially influencing bioavailability and interactions with biological targets.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)cinnamic acid | Contains a trifluoromethyl group on the phenyl ring | Lacks the methoxy substituent |
| 2-Methoxycinnamic acid | Contains a methoxy group but no trifluoromethyl group | Exhibits different biological activity |
| trans-4-(Trifluoromethyl)cinnamic acid | Similar backbone but different substitution pattern | Different stereochemistry affecting reactivity |
Biology
This compound has been investigated for its biological activities, including:
- Antioxidant Activity : Studies indicate that it can modulate antioxidant defense mechanisms, reducing oxidative stress in cells.
- Antimicrobial Properties : In vitro studies have shown significant antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity Data
| Microorganism | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Candida albicans | 12 | 30 |
Medical Applications
Research into the therapeutic potential of this compound has highlighted various properties:
- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways.
- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with promising results indicating cytotoxic effects against certain types of cancer.
Material Science Applications
The compound's unique functional groups make it suitable for developing photoreactive materials. The trifluoromethyl group contributes to hydrophobicity and electronic properties, which can be leveraged in designing new materials for electronics and coatings.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition of growth, suggesting potential use in developing new antimicrobial agents.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for large-scale production of the compound highlighted the effectiveness of using continuous flow reactors to enhance yield and purity. The optimized method achieved yields exceeding 90% with high purity levels.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and pharmacological profiles of cinnamic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-methoxy-3-(trifluoromethyl)cinnamic acid with key analogs:
Structural Analogues and Substituent Effects
Key Findings from Comparative Studies
Gastric Emptying and Antacid Activity :
- The position of -CF₃ significantly impacts gastric motility. 3-(Trifluoromethyl)cinnamic acid (73.8% gastric emptying) outperforms 2-CF₃ (61.1%) and 4-CF₃ (70.9%) analogs, suggesting meta-substitution optimizes activity .
- Methoxy groups (e.g., 4-OCH₃) enhance antioxidative capacity via Nrf2/γ-GCSc/HO-1 pathway activation, which may synergize with -CF₃ in the target compound .
- Antioxidant and Anti-inflammatory Effects: Hydroxyl groups (e.g., 3,4-diOH) dominate radical scavenging, while -CF₃ and -OCH₃ substituents indirectly modulate oxidative stress by upregulating endogenous antioxidants .
Proton Pump Inhibition :
Growth Inhibition (Antimicrobial/Cancer) :
- trans-4-CF₃ analogs exhibit superior growth-inhibitory activity compared to 2-CF₃ derivatives, highlighting the importance of para-substitution for steric interactions with biological targets .
Biological Activity
2-Methoxy-3-(trifluoromethyl)cinnamic acid (CAS No. 1092460-72-4) is a compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a cinnamic acid backbone. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. The following sections detail its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is . The trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can be utilized in synthetic applications in organic chemistry and medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain microorganisms by disrupting cell membranes or interfering with metabolic pathways. The lipophilic nature of the trifluoromethyl group aids in membrane penetration .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cells. The IC50 values for these effects range from 30 to 166 µM, indicating significant selectivity towards malignant cells over normal cells .
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be relevant for preventing oxidative stress-related diseases. The antioxidant activity of related hydroxy cinnamic acids suggests potential benefits for this compound as well .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into lipid bilayers, affecting membrane integrity and function.
- Enzyme Inhibition : Similar to other cinnamic acid derivatives, it may inhibit histone deacetylases (HDAC), impacting gene expression related to cell proliferation and apoptosis .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through alterations in cell cycle progression and activation of apoptotic pathways .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Antiglycation Properties
A study on the antiglycation properties of cinnamic acid derivatives revealed that they could significantly inhibit the formation of advanced glycation end products (AGEs). While specific data on this compound is limited, its structural similarity to other active derivatives suggests potential efficacy in this area .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-3-(trifluoromethyl)cinnamic acid, and how can purity be optimized?
- Methodology :
- Suzuki-Miyaura Coupling : A trifluoromethyl-substituted aryl boronic acid can be coupled with a methoxy-substituted cinnamic acid derivative using palladium catalysts .
- Ester Hydrolysis : Synthesize the methyl ester precursor via Knoevenagel condensation between 2-methoxy-3-(trifluoromethyl)benzaldehyde and malonic acid, followed by hydrolysis with aqueous NaOH .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm F NMR) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm), C=O stretch (~1680–1700 cm), and C-F vibrations (~1100–1200 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]: ~259.04) .
Q. What are the key physicochemical properties relevant to experimental design?
- Melting Point : Estimated 180–190°C based on analogs like 3-(trifluoromethyl)cinnamic acid (mp 204°C) .
- Solubility : Low in water; soluble in DMSO, DMF, and methanol. Adjust solvent polarity for reaction compatibility .
- Thermodynamic Data : Enthalpy of fusion (ΔfusH) for similar cinnamic acids ranges 20–25 kJ/mol, critical for crystallization studies .
Advanced Research Questions
Q. How does the electronic influence of the trifluoromethyl group affect reactivity in cross-coupling reactions?
- Mechanistic Insight : The -CF group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution but deactivating it for nucleophilic attacks. This dual behavior necessitates careful optimization of reaction conditions (e.g., Pd catalyst loading, temperature) .
- Case Study : In Suzuki reactions, electron-deficient aryl halides require higher catalyst loads (2–5 mol% Pd(PPh)) and longer reaction times (24–48 hrs) .
Q. How can researchers resolve contradictions in reported spectral data or physical properties?
- Validation Strategies :
- Interlaboratory Comparison : Cross-check NMR data with published analogs (e.g., 2-(trifluoromethyl)cinnamic acid, δ 7.5–8.0 ppm for aromatic protons) .
- Thermogravimetric Analysis (TGA) : Verify decomposition temperatures to distinguish impurities from true melting points .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, particularly stereochemistry (e.g., trans vs. cis configurations) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) or tyrosinase using UV-Vis spectrophotometry (IC determination) .
- Antimicrobial Studies : Broth microdilution assays (MIC values) against Staphylococcus aureus or Candida albicans, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins (IC > 50 µM preferred) .
Safety and Handling
Q. What precautions are essential for handling this compound in the laboratory?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
